3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one
Description
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, an anilino group, and a phenylbutenone moiety, which contribute to its unique chemical properties and biological activities.
Properties
CAS No. |
919083-16-2 |
|---|---|
Molecular Formula |
C22H17Cl2NO2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-[2-(2,6-dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H17Cl2NO2/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3 |
InChI Key |
RCXRJTUIDZGPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 2,6-dichlorophenol with aniline to form 2-(2,6-dichlorophenoxy)aniline. This intermediate is then reacted with 1-phenylbut-2-en-1-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted anilino or phenoxy derivatives.
Scientific Research Applications
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with cellular components such as proteins and DNA. The compound’s dichlorophenoxy and anilino groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, disrupting their normal function. This disruption can lead to the inhibition of fungal growth or bacterial replication.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-1,4-naphthoquinone: Known for its antifungal activity.
2-Phenoxy-1,4-naphthoquinone: Exhibits antibacterial properties.
2,3-Diphenoxy-1,4-naphthoquinone: Used in medicinal chemistry for its redox properties.
Uniqueness
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of dichlorophenoxy and anilino groups, which confer distinct chemical and biological properties
Biological Activity
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one, also known by its CAS number 919083-16-2, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a phenylbutenone backbone with a dichlorophenoxy substituent, which may enhance its interaction with biological targets. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
- Molecular Formula : C22H17Cl2NO2
- Molecular Weight : 398.282 g/mol
- LogP : 7.057 (indicating high lipophilicity) .
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds structurally similar to 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one. For instance, derivatives with similar substitutions demonstrated significant activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antifungal agents like ketoconazole .
The mechanism by which these compounds exert their antifungal effects involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through the interaction with the CYP51 enzyme, which is essential for ergosterol biosynthesis. Compounds demonstrated up to 88% inhibition of ergosterol synthesis over 48 hours .
Cytotoxicity Studies
Cytotoxicity analyses have been performed on various cell lines, including NIH/3T3 mouse fibroblast cells. The IC50 values for related compounds ranged from 148.26 µM to 187.66 µM, indicating a relatively low cytotoxic effect on normal cells compared to their antifungal activity .
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electronegative substituents such as chlorine enhances biological activity due to increased lipophilicity and better interaction profiles with biological targets .
Lipophilicity and Drug-Likeness
The high LogP value indicates that the compound is lipophilic, which is advantageous for transmembrane diffusion and reaching intracellular targets effectively. This property is crucial for its potential as a therapeutic agent .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds similar to 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antifungal properties against Candida species, revealing that specific structural modifications significantly enhanced activity .
- Molecular Docking Studies : In silico studies using molecular docking have shown that these compounds can effectively bind to the active site of CYP51, suggesting a mechanism of action similar to that of existing antifungal drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
